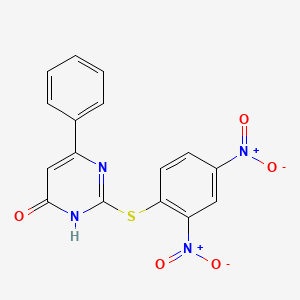![molecular formula C26H25NO6S B15284551 Ethyl 5-[4-(allyloxy)-3-methoxybenzylidene]-2-[(2-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B15284551.png)
Ethyl 5-[4-(allyloxy)-3-methoxybenzylidene]-2-[(2-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-[4-(allyloxy)-3-methoxybenzylidene]-2-[(2-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate is a complex organic compound with the molecular formula C26H25NO6S This compound is notable for its intricate structure, which includes a thiophene ring, an allyloxy group, and a methoxybenzylidene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[4-(allyloxy)-3-methoxybenzylidene]-2-[(2-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the allyloxy and methoxybenzylidene groups. The final steps involve the formation of the ester and amide functionalities. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-[4-(allyloxy)-3-methoxybenzylidene]-2-[(2-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the allyloxy or methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Ethyl 5-[4-(allyloxy)-3-methoxybenzylidene]-2-[(2-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Ethyl 5-[4-(allyloxy)-3-methoxybenzylidene]-2-[(2-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. Pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl (5Z)-5-[4-(allyloxy)-3-methoxybenzylidene]-2-[(4-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate
- 4-Hydroxy-2-quinolones
Uniqueness
Ethyl 5-[4-(allyloxy)-3-methoxybenzylidene]-2-[(2-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate stands out due to its specific combination of functional groups and structural features
Propiedades
Fórmula molecular |
C26H25NO6S |
|---|---|
Peso molecular |
479.5 g/mol |
Nombre IUPAC |
ethyl (5Z)-4-hydroxy-5-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-2-(2-methylbenzoyl)iminothiophene-3-carboxylate |
InChI |
InChI=1S/C26H25NO6S/c1-5-13-33-19-12-11-17(14-20(19)31-4)15-21-23(28)22(26(30)32-6-2)25(34-21)27-24(29)18-10-8-7-9-16(18)3/h5,7-12,14-15,28H,1,6,13H2,2-4H3/b21-15-,27-25? |
Clave InChI |
ZLQQBECDICNVPE-ZKZSMLQKSA-N |
SMILES isomérico |
CCOC(=O)C1=C(/C(=C/C2=CC(=C(C=C2)OCC=C)OC)/SC1=NC(=O)C3=CC=CC=C3C)O |
SMILES canónico |
CCOC(=O)C1=C(C(=CC2=CC(=C(C=C2)OCC=C)OC)SC1=NC(=O)C3=CC=CC=C3C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[[(E)-(3-methoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B15284478.png)
![(6Z)-6-[[2-[4-(3,5-dimethylpyrazol-1-yl)-6-(4-methylanilino)-1,3,5-triazin-2-yl]hydrazinyl]methylidene]-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B15284483.png)
![3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B15284485.png)
![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B15284489.png)
![6-[3-(Trifluoromethyl)anilino]-3-pyridinesulfonic acid](/img/structure/B15284499.png)
![Ethyl 5-(4-methoxy-3-methylbenzylidene)-2-[(2-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B15284507.png)

![N'-[1-(4-hydroxyphenyl)propylidene]hexanohydrazide](/img/structure/B15284516.png)
![1-ethyl-3-{[2-(1-ethylpropylidene)hydrazino]methylene}-6-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B15284517.png)
![2-Bromo-6-methoxy-4-{[4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenyl 1-adamantanecarboxylate](/img/structure/B15284527.png)
![1-methyl-1H-indole-2,3-dione 3-[(6-tert-butyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)hydrazone]](/img/structure/B15284535.png)
![(5Z)-2-anilino-5-[(2-methyl-1-prop-2-enylindol-3-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B15284556.png)
![N'-(1H-indol-3-ylmethylene)-2-({5-[(4-iodo-2-methylanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanohydrazide](/img/structure/B15284566.png)
![1-methyl-4-nitro-3-propyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B15284572.png)
